molecular formula C15H15N3O3S B2371152 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide CAS No. 1219844-99-1

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B2371152
CAS No.: 1219844-99-1
M. Wt: 317.36
InChI Key: ANKMDOVSSBXXDO-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methylthiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a pyrazole moiety, and a thiophene derivative. This article explores the biological activity of this compound based on available research findings, synthesis methods, and potential applications in medicinal chemistry and agriculture.

Structural Characteristics

The compound's IUPAC name reflects its intricate arrangement of functional groups:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrazole moiety : Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
  • Thiophene derivative : Enhances the stability and solubility of the compound.

This combination of features positions this compound as a candidate for various biological applications.

Antimicrobial and Herbicidal Properties

Preliminary studies suggest that this compound exhibits moderate herbicidal and fungicidal activities. These properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms .

Biological Activity Description
Herbicidal ActivityModerate efficacy against certain plant pathogens.
Fungicidal ActivityEffective against various fungal strains.

While specific mechanisms of action remain largely unexplored, the structural components suggest potential interactions with biological targets via non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of aromatic rings . This interaction profile may allow the compound to modulate enzyme activity effectively.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Moiety : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Furan Ring : Achieved through cyclization reactions involving furan derivatives.
  • Thiophene Integration : Incorporation of thiophene through electrophilic substitution methods.

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-7-13(22-9-10)15(20)16-14-8-11(12-3-2-6-21-12)17-18(14)4-5-19/h2-3,6-9,19H,4-5H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKMDOVSSBXXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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